2-(2-(2-Nitrophenyl)vinyl)-2,3-dihydro-1H-perimidine
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Overview
Description
2-(2-(2-Nitrophenyl)vinyl)-2,3-dihydro-1H-perimidine is a complex organic compound that belongs to the class of N-heterocycles. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a nitrophenyl group attached to a vinyl group, which is further connected to a dihydroperimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Nitrophenyl)vinyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2-nitrobenzaldehyde with a suitable vinyl compound under specific conditions. One common method is the condensation reaction, where 2-nitrobenzaldehyde reacts with a vinyl compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Nitrophenyl)vinyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The vinyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
2-(2-(2-Nitrophenyl)vinyl)-2,3-dihydro-1H-perimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-(2-Nitrophenyl)vinyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylvinyl derivatives: These compounds share the nitrophenylvinyl moiety but differ in the attached functional groups.
Dihydroperimidine derivatives: These compounds have the dihydroperimidine ring but differ in the substituents on the ring.
Uniqueness
2-(2-(2-Nitrophenyl)vinyl)-2,3-dihydro-1H-perimidine is unique due to its specific combination of the nitrophenylvinyl group and the dihydroperimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H15N3O2 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-[(E)-2-(2-nitrophenyl)ethenyl]-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C19H15N3O2/c23-22(24)17-10-2-1-5-13(17)11-12-18-20-15-8-3-6-14-7-4-9-16(21-18)19(14)15/h1-12,18,20-21H/b12-11+ |
InChI Key |
CAQBSYMXCGBEHR-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |
Origin of Product |
United States |
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